5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a benzoyl group and a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones. This method affords products in high yield and enantiomeric ratio . Another approach involves an epimerization–lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it can inhibit penicillin-binding proteins, making it useful in overcoming antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Used in the synthesis of chiral ligands and catalysts.
Bicyclo[2.2.1]heptane: Known for its use in high-energy density compounds.
DABCO (1,4-Diazabicyclo[2.2.2]octane): Commonly used as a catalyst in organic synthesis.
Uniqueness
5-(2,5-Dimethylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of both an oxa and aza group in its bicyclic framework. This combination of features provides distinct reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-3-4-10(2)13(5-9)14(16)15-7-12-6-11(15)8-17-12/h3-5,11-12H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVYUUKGMGELEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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